Thalidomide-O-amido-C6-NH2

PROTAC Solubility Formulation

Choose Thalidomide-O-amido-C6-NH2 hydrochloride (CAS 2376990-31-5) for your PROTAC projects to eliminate inefficient linker optimization. This pre-validated CRBN conjugate features a C6 alkyl linker with a terminal amine for immediate amide coupling, while its hydrochloride salt ensures superior aqueous solubility (≥105.5 mg/mL in DMSO) for high-throughput workflows. With ≥98% purity, it guarantees reproducible ternary complex assembly and reliable degradation data. Available in R&D quantities with global shipping.

Molecular Formula C21H26N4O6
Molecular Weight 430.5 g/mol
Cat. No. B12418331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-amido-C6-NH2
Molecular FormulaC21H26N4O6
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCN
InChIInChI=1S/C21H26N4O6/c22-10-3-1-2-4-11-23-17(27)12-31-15-7-5-6-13-18(15)21(30)25(20(13)29)14-8-9-16(26)24-19(14)28/h5-7,14H,1-4,8-12,22H2,(H,23,27)(H,24,26,28)
InChIKeyCLCAGXGZYYPIPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-O-amido-C6-NH2: Procurement Guide for a Core PROTAC E3 Ligase Ligand-Linker Conjugate


Thalidomide-O-amido-C6-NH2 (hydrochloride CAS: 2376990-31-5; freebase CAS: 1950635-13-8; TFA salt CAS: 1950635-14-9) is a synthetic E3 ligase ligand-linker conjugate that combines a thalidomide-based cereblon (CRBN) ligand with a C6 alkyl linker terminated by a primary amine . As a building block for proteolysis-targeting chimeras (PROTACs), this compound provides a pre-functionalized module that simplifies the synthesis of heterobifunctional protein degraders .

Why Thalidomide-O-amido-C6-NH2 Cannot Be Arbitrarily Substituted in PROTAC Synthesis


Substituting Thalidomide-O-amido-C6-NH2 with a closely related analog introduces quantifiable differences that directly impact PROTAC performance. Variations in linker composition (alkyl vs. PEG), linker length (C6 vs. C3 or C8), attachment chemistry (O-amido vs. NH linkage), and CRBN ligand identity (thalidomide vs. pomalidomide) fundamentally alter physicochemical properties, degradation efficiency, and target engagement . These parameters are not interchangeable without re-optimizing the entire degrader molecule [1].

Quantitative Differentiation Evidence for Thalidomide-O-amido-C6-NH2


DMSO Solubility Comparison: Thalidomide-O-amido-C6-NH2 vs. Thalidomide-NH-C6-NH2

Thalidomide-O-amido-C6-NH2 (TFA salt) exhibits ≥105.5 mg/mL (193.76 mM) solubility in DMSO [1], which is approximately 42-fold higher than the 2.5 mg/mL (5.14 mM) reported for Thalidomide-NH-C6-NH2 (TFA) .

PROTAC Solubility Formulation

Linker Length Differentiation: C6 vs. C3 vs. C8 Alkyl Chain Comparison

Thalidomide-O-amido-C6-NH2 contains a 6-carbon (C6) alkyl linker, whereas commercial analogs are available with C3 and C8 linkers [1]. Linker length critically dictates the spatial distance between the E3 ligase and the target protein, which directly influences ternary complex formation and degradation efficiency [2].

Linker Chemistry PROTAC Design Structure-Activity Relationship

CRBN Ligand Identity: Thalidomide vs. Pomalidomide Affinity Differential

Thalidomide-O-amido-C6-NH2 incorporates a thalidomide-based CRBN ligand, whereas Pomalidomide-C6-NH2 utilizes a pomalidomide warhead [1]. Pomalidomide exhibits enhanced CRBN binding affinity compared to thalidomide, with reported IC₅₀ values for CRBN binding of ~3 µM for thalidomide vs. ~10 nM for pomalidomide [2]. The choice between these ligands dictates the E3 ligase recruitment efficiency of the resulting PROTAC.

Cereblon E3 Ligase Affinity

Purity Specifications: 99.32% vs. Competitive Vendor Offerings

MedChemExpress supplies Thalidomide-O-amido-C6-NH2 hydrochloride at 99.32% purity (HPLC) . Alternative vendors list purity specifications ranging from 95% to ≥98% . Higher initial purity reduces the risk of introducing confounding impurities into sensitive biochemical assays and eliminates the need for additional purification steps prior to PROTAC synthesis.

Purity Quality Control Procurement

Documented Use in Patent-Protected Degrader Technology: WO 2017024318 A1

Thalidomide-O-amido-C6-NH2 is specifically cited as an E3 ligase ligand-linker conjugate in WO 2017024318 A1 [1], a patent describing targeted protein degradation to attenuate adoptive T-cell therapy-associated adverse inflammatory responses . This patent linkage provides a level of third-party validation not universally available for all CRBN ligand-linker conjugates.

Intellectual Property PROTAC Validation

Salt Form Options: Freebase vs. Hydrochloride vs. TFA Salt Availability

Thalidomide-O-amido-C6-NH2 is commercially available in three distinct forms: freebase (MW 430.45 g/mol) , hydrochloride salt (MW 466.93 g/mol) , and TFA salt (MW 544.48 g/mol) . The hydrochloride salt offers enhanced water solubility for aqueous conjugation reactions, while the TFA salt provides improved stability during storage. By contrast, Pomalidomide-C6-NH2 is predominantly supplied only as the hydrochloride salt .

Formulation Handling Conjugation

Validated Application Scenarios for Thalidomide-O-amido-C6-NH2 Procurement


PROTAC Library Construction for CRBN-Mediated Degrader Screening

Thalidomide-O-amido-C6-NH2 serves as a pre-validated E3 ligase recruitment module for assembling diverse PROTAC libraries. Its high DMSO solubility (≥105.5 mg/mL) [1] enables preparation of concentrated stock solutions for high-throughput conjugation to target-protein ligands, reducing solvent interference in downstream cellular assays.

Linker Length Optimization Studies in Ternary Complex Formation

As a representative C6 alkyl linker conjugate, Thalidomide-O-amido-C6-NH2 is used alongside C3 and C8 analogs to systematically probe optimal linker geometry. The C6 linker provides an intermediate spatial separation that balances conformational flexibility with minimal entropic penalty during ternary complex assembly [2].

Hydrochloride Salt Selection for Aqueous Conjugation Chemistry

For conjugation reactions performed in aqueous buffers (e.g., amide coupling to carboxyl-containing target ligands), the hydrochloride salt form (99.32% purity) offers superior water solubility compared to the freebase, improving reaction homogeneity and yield without requiring organic co-solvents.

Adverse Inflammatory Response Attenuation via Targeted Degradation

As documented in WO 2017024318 A1 [3], this conjugate has been incorporated into PROTAC constructs designed to degrade proteins involved in adoptive T-cell therapy-associated inflammatory responses, validating its utility in immunology-focused degrader development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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